molecular formula C23H30O4 B1195739 Rhododaurichromanic acid B

Rhododaurichromanic acid B

Cat. No. B1195739
M. Wt: 370.5 g/mol
InChI Key: VIAZDVYHRVWLBY-WGEXYRNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhododaurichromanic acid B is a natural product found in Rhododendron dauricum with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhododaurichromanic acids A and B, along with methyl daurichromenic ester, have been synthesized using a formal [3 + 3] cycloaddition methodology. This approach provided an efficient route to these complex compounds, achieving a 15% overall yield (Kurdyumov, Hsung, Ihlen, & Wang, 2003).

Biological Activity

  • Rhododaurichromanic acid B was isolated from Rhododendron dauricum, along with its analogs, which have shown varying degrees of biological activity. For instance, daurichromenic acid demonstrated potent anti-HIV activity, while rhododaurichromanic acid A showed moderate anti-HIV activity. However, rhododaurichromanic acid B itself did not display anti-HIV activity (Kashiwada et al., 2001).

Biosynthesis and Cyclic Structures

  • Research into the biosynthetic pathways of rhododaurichromanic acid A has uncovered unique cationic cyclobutane formations. This insight is significant for understanding the synthesis of cyclobutane-containing terpenoids and rhododaurichromanic acids (Kurdyumov & Hsung, 2006).

properties

Product Name

Rhododaurichromanic acid B

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

(1S,9S,12R,13R,14S)-3-hydroxy-5,9,13-trimethyl-13-(4-methylpent-3-enyl)-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid

InChI

InChI=1S/C23H30O4/c1-12(2)7-6-9-22(4)14-8-10-23(5)18(14)19(22)17-15(27-23)11-13(3)16(20(17)24)21(25)26/h7,11,14,18-19,24H,6,8-10H2,1-5H3,(H,25,26)/t14-,18+,19+,22-,23+/m1/s1

InChI Key

VIAZDVYHRVWLBY-WGEXYRNESA-N

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]([C@@]3(C)CCC=C(C)C)CC[C@@]4(O2)C)C(=C1C(=O)O)O

SMILES

CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O

synonyms

rhododaurichromanic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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